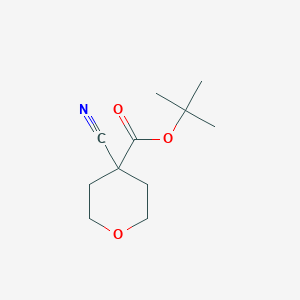

Tert-butyl 4-cyanooxane-4-carboxylate

Description

Tert-butyl 4-cyanooxane-4-carboxylate is a bicyclic organic compound featuring a tetrahydropyran (oxane) ring substituted at the 4-position with both a cyano (-CN) group and a tert-butyl carboxylate ester (-COO-t-Bu). This compound is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate, particularly in the development of heterocyclic frameworks .

Properties

IUPAC Name |

tert-butyl 4-cyanooxane-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-10(2,3)15-9(13)11(8-12)4-6-14-7-5-11/h4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOBABGZOSPVIBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CCOCC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-cyanooxane-4-carboxylate typically involves the reaction of oxane-4-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactants.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-cyanooxane-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) .

Reduction: Employing reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .

Substitution: Utilizing nucleophiles such as ammonia (NH3) or alkyl halides under suitable conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of substituted oxane derivatives.

Scientific Research Applications

Chemistry: Tert-butyl 4-cyanooxane-4-carboxylate is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

Medicine: It serves as a precursor in the development of new drugs, particularly those targeting neurological disorders and inflammation.

Industry: The compound is utilized in the production of advanced materials and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism by which tert-butyl 4-cyanooxane-4-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl 4-cyanooxane-4-carboxylate with structurally related compounds, emphasizing differences in molecular structure, physical properties, and reactivity:

Key Structural and Functional Differences:

Ring Systems: The target compound contains a tetrahydropyran (6-membered oxygen ring), whereas tert-butyl 4-cyanoazepane-1-carboxylate (C₁₂H₂₀N₂O₂) features a 7-membered azepane ring, altering steric and electronic properties . Tert-butyl 4-hydroxy-2,6-dioxotetrahydro-2H-pyran-4-carboxylate (C₁₀H₁₄O₆) includes two ketone groups and a hydroxyl group, making it more polar and reactive in hydrogen-bonding environments compared to the cyano-substituted analog .

In contrast, hydroxyl or ketone groups in analogs participate in oxidation or condensation reactions . The tert-butyl ester in all compounds provides hydrolytic stability under basic conditions but may decompose under strong acids to release isobutylene gas, a hazard noted in tert-butyl alcohol derivatives .

Safety and Handling: Tert-butyl alcohol (C₄H₁₀O) poses significant flammability risks (flash point 11°C) and reacts explosively with alkali metals, necessitating stringent safety protocols .

Research Findings:

- Synthetic Utility : The tert-butyl carboxylate group is widely used in protecting carboxylic acids during multi-step syntheses. Its stability under basic conditions makes it preferable to methyl or ethyl esters in complex molecule assembly .

- Biological Interactions: While tert-butyl alcohol is hepatotoxic at high doses, cyano-substituted analogs like this compound may interact with glutathione S-transferases (GSTs), enzymes involved in detoxifying electrophilic compounds. This interaction is hypothesized based on studies showing GST induction by tert-butyl-containing antioxidants like BHA .

Biological Activity

Tert-butyl 4-cyanooxane-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

This compound can be synthesized through various chemical pathways, often involving the cyclization of suitable precursors. The general method includes the reaction of a nitrile with a dihydropyran derivative, followed by hydrolysis to introduce the carboxylic acid group. This compound has a molecular formula of and a molecular weight of approximately 210.27 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The cyano group acts as an electrophile, facilitating various biochemical reactions, while the carboxylic acid group enhances binding affinity through hydrogen bonds and ionic interactions .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics .

Anticancer Activity

The compound has also demonstrated anticancer activity in vitro. Studies reveal that it can induce apoptosis in cancer cell lines, suggesting its potential use in cancer therapy .

GPR119 Agonism

Recent investigations highlight the compound's role as a GPR119 agonist. GPR119 is a receptor involved in glucose metabolism and insulin secretion. This compound derivatives have shown promise in enhancing glucose-stimulated insulin secretion (GSIS), which is crucial for managing type 2 diabetes .

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that tert-butyl 4-cyano derivatives exhibited significant antibacterial activity against Staphylococcus aureus. The minimal inhibitory concentration (MIC) was determined to be less than 10 µg/mL, indicating potent activity .

- Anticancer Research : In a study focusing on the effects of various carboxylate derivatives on cancer cell lines, this compound showed IC50 values below 20 µM against several types of cancer cells, including breast and lung cancers. This suggests a strong potential for further development as an anticancer agent .

- Diabetes Management : A recent study explored the effects of GPR119 agonists on insulin secretion in HEK-293 cells transfected with GPR119. The results indicated that compounds similar to this compound significantly increased cAMP levels, correlating with enhanced insulin release .

Comparative Analysis

| Compound Name | Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Antibacterial, Anticancer | <20 | Enzyme inhibition |

| Similar Derivative A | Antidiabetic | <15 | GPR119 agonism |

| Similar Derivative B | Antifungal | <25 | Cell membrane disruption |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.